molecular formula C20H21NO6 B12812256 Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- CAS No. 33530-04-0

Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)-

Cat. No.: B12812256
CAS No.: 33530-04-0
M. Wt: 371.4 g/mol
InChI Key: VHIVSZXYLQFNPC-AWEZNQCLSA-N
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Description

Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- is a colchicine analogue characterized by a benzo[a]heptalen core with hydroxyl (C-2, C-10), methoxy (C-1, C-3), and acetamide substituents. Its (S)-configuration at the C-7 position is critical for bioactivity, as stereochemistry influences tubulin-binding affinity . The compound is utilized in haploid breeding programs for chromosome doubling in microspore-derived plantlets, demonstrating its antimitotic properties .

Key structural features:

  • Core: Fused benzo[a]heptalen ring system with a ketone at C-7.
  • Substituents: 2,10-dihydroxy, 1,3-dimethoxy, and acetamide at C-5.
  • Stereochemistry: (S)-configuration at C-6.

Properties

CAS No.

33530-04-0

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

N-[(7S)-2,10-dihydroxy-1,3-dimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

InChI

InChI=1S/C20H21NO6/c1-10(22)21-14-6-4-11-8-17(26-2)19(25)20(27-3)18(11)12-5-7-15(23)16(24)9-13(12)14/h5,7-9,14,25H,4,6H2,1-3H3,(H,21,22)(H,23,24)/t14-/m0/s1

InChI Key

VHIVSZXYLQFNPC-AWEZNQCLSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)O)OC

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- typically involves multi-step organic reactions. The process begins with the preparation of the benzo(a)heptalen core, followed by the introduction of hydroxyl and methoxy groups. The final step involves the acetamide formation through an amide coupling reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations at C-10 and C-7

The table below highlights critical structural and functional differences between the target compound and its analogues:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 2-OH, 10-OH, 1,3-OMe, (S)-acetamide (C-7) ~398* Antimitotic, chromosome doubling
N-[(7S)-10-(Methylthio)-...-acetamide 10-SCH₃, 1,2,3-OMe, (S)-acetamide 398.5 Intermediate for antitubulin agents
N-[(7S)-10-(Methylamino)-...-acetamide 10-NHCH₃, 1,2,3-OMe, (S)-acetamide 398.5 Potential antimitotic; NSC 403149
N-[(7R)-1,2,3,10-Tetramethoxy-...-acetamide (R)-configuration, 1,2,3,10-OMe Not specified Enantiomeric activity differences under study
Thiocolchicine (10-SCH₃ derivative) 10-SCH₃, 1,2,3-OMe 398.5 Enhanced solubility; antitumor applications
2-Mercapto-N-...acetamide 2-SH, 1,2,3,10-OMe 444.5 Anti-tubulin activity; synergizes with taxanes

Stereochemical and Functional Group Impact

  • Enantiomers : The (R)-enantiomer () lacks documented antimitotic efficacy compared to the (S)-form, emphasizing stereochemical specificity in tubulin binding .
  • Methylthio (): Increases lipophilicity and metabolic stability .

Research Findings and Data Tables

Solubility and Stability

Compound Solubility in Ethanol Stability Reference
Target Compound Highly soluble (similar to ) Crystallizes in concentrated aqueous solutions
Thiocolchicine Improved solubility due to -SCH₃ Stable under physiological pH

Anti-Tubulin Activity

Compound IC₅₀ (μM) Mechanism Reference
Target Compound Not reported Binds β-tubulin, inhibits microtubule assembly
2-Mercapto Derivative 0.12 ± 0.03 Synergizes with CYT997 (tubulin destabilizer)

Biological Activity

Acetamide, N-(5,6,7,9-tetrahydro-2,10-dihydroxy-1,3-dimethoxy-9-oxobenzo(a)heptalen-7-yl)-, (S)- is a complex organic compound with potential biological activities. This article explores its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H23NO6
  • Molecular Weight : 385.42 g/mol
  • CAS Registry Number : 33530-04-0
  • InChIKey : PRGILOMAMBLWNG-HNNXBMFYSA-N

Biological Activity Overview

Research indicates that the compound exhibits various biological activities, particularly in the context of cancer treatment and enzyme inhibition.

1. Heme Oxygenase-1 Inhibition

A significant area of research has focused on the inhibition of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and chemoresistance. The compound was evaluated for its ability to inhibit HO-1 activity in glioblastoma cells (U87MG), showing promising results.

CompoundIC50 (μM)Cell Line
7l1.2U87MG
7i0.9U87MG

These results suggest that derivatives of acetamide can be designed to enhance HO-1 inhibition, potentially leading to improved anticancer strategies .

2. Antiproliferative Activity

The antiproliferative effects of acetamide derivatives have been tested against various cancer cell lines. The compound demonstrated significant cytotoxicity in prostate (DU145), lung (A549), and glioblastoma cells (U87MG), indicating its potential as an antitumor agent.

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of HO-1 : By blocking this enzyme, the compound may reduce tumor growth and enhance the efficacy of existing chemotherapy agents.
  • Modulation of Cell Signaling : The presence of hydroxyl and methoxy groups in its structure may influence cell signaling pathways involved in proliferation and apoptosis.

Case Studies

Several studies have highlighted the therapeutic potential of acetamide derivatives:

Study 1: Anticancer Activity

A study investigated a series of acetamide compounds for their anticancer properties. The results indicated that modifications to the hydrophobic moiety significantly affected their potency against cancer cell lines. The most effective compounds were those that maintained a balance between hydrophobicity and molecular flexibility .

Study 2: Enzymatic Activity

Further research into the enzymatic activity revealed that specific structural modifications could enhance or diminish HO-1 inhibition. For instance, elongation or shortening of the central connecting chain resulted in varying IC50 values across different compounds .

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